molecular formula C7H6N2O B151416 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 134682-54-5

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B151416
CAS No.: 134682-54-5
M. Wt: 134.14 g/mol
InChI Key: YAUVSURSWJMKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one derivatives demonstrate a broad spectrum of reactivity and are used in various chemical syntheses. They are involved in self-assembly processes and form complexes with metals like iron(III) and copper(II) through interactions like C-H...Cl, giving rise to structures with unique geometric and binding properties (Collins et al., 2007). Moreover, these compounds can undergo cycloaddition-ring expansion under microwave irradiation, showcasing an unusual rearrangement and broadening the scope of synthetic chemistry (Croix et al., 2018).

Material Science and Physical Properties

The derivatives of this compound are also pivotal in the study of material properties. For instance, the synthesis and characterization of certain derivatives reveal their potential in non-linear optics due to their molecular stability and charge transfer capabilities. Investigations into their reactivity properties through DFT calculations and molecular dynamics simulations also highlight their stability in various environments and sensitivity towards specific chemical mechanisms (Murthy et al., 2017).

Biological Activity and Drug Development

The core structure of this compound is biologically significant. It's a part of molecular frameworks showing potent biological activities, making it a focus in the development of inhibitors for specific medical conditions. These derivatives have been investigated for their potential as inhibitors of gastric acid secretion, presenting a structure-activity relationship that influences their anti-secretory activity and other pharmacokinetic properties (Palmer et al., 2008).

Molecular Crystallography and Structural Analysis

The structural complexity of this compound derivatives offers a rich field for molecular crystallography. Studies on these compounds provide insights into hydrogen-bonded arrangements, electron density distribution, and topology of bonding schemes. Such investigations are crucial for understanding the molecular interactions and structural features that influence the stability and reactivity of these compounds (Noland et al., 2003).

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 . It has also been designed and synthesized as a colchicine-binding site inhibitor .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results demonstrate the molecular and cellular effects of the compound’s action.

Action Environment

It is known that the fgfr family has four distinct isoforms (fgfr1–4) found across various tissue types and expressed to different extents under varying conditions . This suggests that the compound’s action may be influenced by the specific tissue environment and the expression level of FGFRs.

Properties

IUPAC Name

1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUVSURSWJMKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576948
Record name 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134682-54-5
Record name 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,3,7-tribromo-5-azaoxindole (6.4 g, 17.3 mmol) in ethanol (1200 ml) was added 10% Pd on charcoal (3.2 g). The mixture was hydrogenated under 3 atm. hydrogen gas for 3 hours using a Parr shaker. The catalyst was removed by filtration of the mixture through a pad of Celite®, washing well with ethanol. On removal of the solvent, a brown solid remained (predominantly the hydrobromide of the desired product), 3.5 g. This was dissolved in water, treated with activated charcoal and filtered through Celite®. The pH of the filtrate was adjusted to 7.5 by the addition of saturated aqueous NaHCO3 solution. The mixture was then extracted with n-butanol (3×). The combined n-butanol extracts were washed with brine, dried over magnesium sulfate and concentrated in vacuo to leave a solid. This was triturated with butanone and filtered to collect 5-azaoxindole as a tan solid (1.6 g, 69%). After removal of butanone, the mother liquor yielded a solid which was recrystallized from methanol to yield more of the title compound (50 mg), m.p.>250° C.
Name
3,3,7-tribromo-5-azaoxindole
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Reactant of Route 3
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Reactant of Route 4
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Reactant of Route 5
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Reactant of Route 6
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
Customer
Q & A

Q1: What is the crystal structure of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one?

A1: 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one crystallizes in the orthorhombic system, specifically in the P212121 space group (no. 19). Its unit cell dimensions are: a = 7.5411(2) Å, b = 11.5148(2) Å, and c = 12.5370(2) Å, with a unit cell volume (V) of 1088.64(4) Å3. The crystal structure contains 4 molecules per unit cell (Z = 4). The refinement parameters are Rgt(F) = 0.0301 and wRref(F2) = 0.0826. The data was collected at a temperature (T) of 296 K. []

Q2: Can you describe a method for synthesizing a derivative of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one?

A2: One method utilizes a CuCl2-mediated direct oxidative coupling reaction to synthesize 1,3-dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one from N-methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. This approach offers a potential route to synthesize 3,3-disubstituted aza-oxindoles, a class of compounds exhibiting various biological activities, including anti-inflammatory properties and kinase inhibition. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.